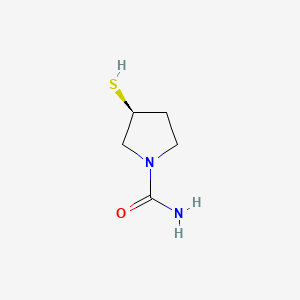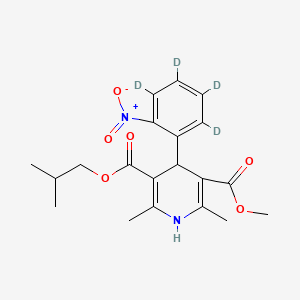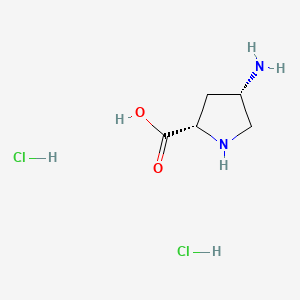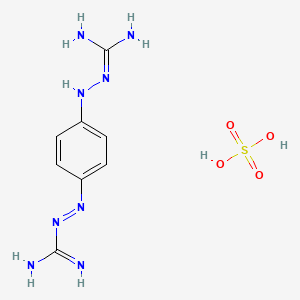
2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamideSulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamideSulfate involves multiple steps, typically starting with the reaction of appropriate hydrazine derivatives with guanidine compounds under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamideSulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a catalyst in various reactionsIn industry, it is used in the production of advanced materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamideSulfate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,2'-(2,5-Cyclohexadiene-1,4-diylidene)bis-hydrazinecarboximidamideSulfate stands out due to its unique structural features and versatile applications. Similar compounds include other hydrazine and guanidine derivatives, which may have different properties and applications .
Propiedades
IUPAC Name |
1-[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N8.H2O4S/c9-7(10)15-13-5-1-2-6(4-3-5)14-16-8(11)12;1-5(2,3)4/h1-4,13H,(H3,11,12)(H4,9,10,15);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNDXCOHESUSLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
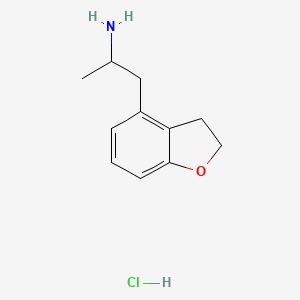
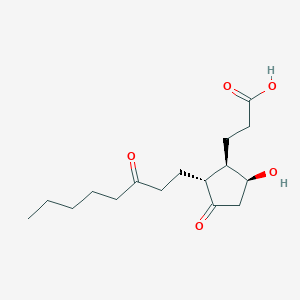
![3H-[1,3]Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)

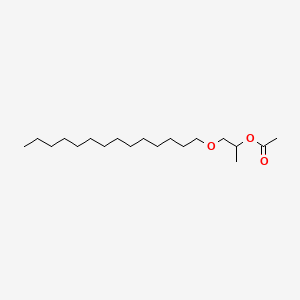

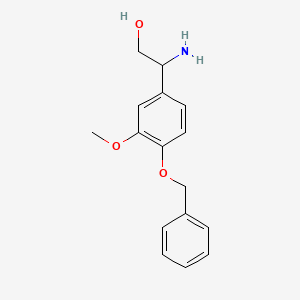
![(2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol](/img/structure/B592647.png)
![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)
